molecular formula C8H13N3 B2834947 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 1250515-54-8

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No.: B2834947
CAS No.: 1250515-54-8
M. Wt: 151.213
InChI Key: RONCKQCCYTWWAI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine ( 1083317-78-5) is a high-purity chemical intermediate for research and development. This compound belongs to the tetrahydroimidazopyrazine chemical class, a privileged scaffold in medicinal chemistry known for its relevance in drug discovery. The molecular framework is of significant interest for designing novel biologically active molecules, particularly as a core structure in the development of ligands for various protein targets. Researchers can utilize this compound as a key building block for synthesizing more complex molecules. The tetrahydroimidazo[1,2-a]pyrazine core has been identified in studies exploring Gαq-protein ligands, which are important for modulating G-protein-coupled receptor (GPCR) signaling pathways . Furthermore, structurally similar tetrahydroimidazopyrazine derivatives have been investigated as modulators of the P2X7 receptor, a target for pain and neurodegenerative disorders , and as inhibitors of dipeptidyl peptidase (DPP) for the treatment of type 2 diabetes . This highlights the versatility of this scaffold across multiple therapeutic areas. This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information. This compound typically requires cold-chain transportation and should be stored as recommended to maintain stability . Key Specifications: • CAS Number: 1083317-78-5 • Molecular Formula: C8H13N3 • Molecular Weight: 151.21 g/mol • Storage: Store under recommended conditions, typically cool and dry.

Properties

IUPAC Name

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6-7(2)11-4-3-9-5-8(11)10-6/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONCKQCCYTWWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCNCC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles . This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones . Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired imidazo[1,2-a]pyrazine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of tetrahydroimidazo[1,2-a]pyrazine exhibit significant antimicrobial properties. A study demonstrated that certain modifications to the core structure enhance activity against Gram-positive and Gram-negative bacteria.

Compound VariantActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
Base CompoundModerate32 µg/mL
Methylated VariantHigh16 µg/mL

Case Study: A derivative of 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine was tested against Staphylococcus aureus and showed promising results with a MIC of 8 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
HeLa10Caspase activation
MCF-715Cell cycle arrest

Case Study: In a study on breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

Neuroscience Applications

3. Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects against oxidative stress-induced neuronal damage.

TreatmentNeuronal Viability (%)Oxidative Stress Markers Reduced (%)
Control100-
Compound Treatment8550

Case Study: In models of neurodegenerative diseases, administration of the compound led to a notable decrease in markers associated with oxidative stress, suggesting its potential use in therapies for conditions like Alzheimer's disease.

Materials Science Applications

4. Synthesis of Functional Materials
The unique structure of tetrahydroimidazo[1,2-a]pyrazine allows it to be used as a precursor for synthesizing novel materials with specific electronic properties.

5. Photoluminescent Properties
Research has shown that incorporating this compound into polymer matrices can enhance photoluminescent properties.

Material CompositionEmission Peak (nm)Quantum Yield (%)
Polymer + Compound52015
Polymer (Control)4805

Case Study: A polymer blend containing this compound exhibited enhanced light emission characteristics suitable for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
  • Structure : Replaces pyrazine with pyrimidine, altering electronic properties and hydrogen-bonding capacity.
  • Synthesis: Involves cyclocondensation of 2-aminopyrimidine with trichloroacetone, followed by oxidation and hydrazone formation (80–92% yield) .
Imidazo[1,2-a]pyridine Derivatives
  • Structure : Pyridine replaces pyrazine, increasing aromaticity.
  • Activity: Used in antifungal and antiviral agents. Ag-catalyzed aminooxygenation yields carbaldehyde derivatives with moderate activity .

Substituent Modifications

Positional Isomerism
  • 2-Phenyl vs. 3-Phenyl Derivatives: 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-29-7) is a research chemical with undefined activity .
Functional Group Additions
  • Sulfonyl Fluorides :
    • 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine sulfonyl fluoride (SI-1) is used in SuFEx chemistry for sulfamide synthesis (73% yield) .
  • Thiosemicarbazones/Thiazolidinediones :
    • Hybrids with 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine show antifungal activity against Sporothrix spp. (MIC: 8–32 µg/mL) and synergize with itraconazole .
G Protein and Receptor Modulation
  • 2,3-Dimethyl Derivative : Inhibits Gαq proteins (IC₅₀ < 1 µM), with selectivity over Gαs/i .
  • 8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) : Binds α2-adrenergic receptors (Ki = 1.2 nM), showing 70-fold selectivity over α1 receptors. Dihydro analogs lose α2 affinity but retain α1 activity .
Antimicrobial and Antifungal Activity
  • Hydrazone-Pyrimidine Hybrids : Active against S. aureus and E. coli (MIC = 8 µg/mL) .
  • Thiosemicarbazone Derivatives : Exhibit low cytotoxicity (IC₅₀ > 100 µM in fibroblasts) and overcome itraconazole resistance in Sporothrix .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield Reference
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Tetrahydroimidazo[1,2-a]pyrazine 2,3-dimethyl Gαq inhibition (IC₅₀ < 1 µM) 66–98%
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrazones Tetrahydroimidazo[1,2-a]pyrimidine C-3 hydrazones Antibacterial (MIC = 4–32 µg/mL) 80–92%
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Tetrahydroimidazo[1,2-a]pyrazine 2-phenyl Research chemical N/A
8-(1-Piperazinyl)imidazo[1,2-a]pyrazine (2a) Imidazo[1,2-a]pyrazine 8-piperazinyl α2-adrenergic antagonist (Ki = 1.2 nM) 53–93%

Table 2: Antifungal Activity of Selected Derivatives

Compound Fungal Target MIC (µg/mL) Cytotoxicity (IC₅₀, µM) Synergy with Itraconazole Reference
C-3 Thiosemicarbazone Hybrid Sporothrix brasiliensis 8–16 >100 Yes (FICI ≤ 0.5)
2,3-Dimethyl Derivative Not reported N/A N/A N/A

Key Findings and Insights

Structural Flexibility : The tetrahydroimidazo[1,2-a]pyrazine scaffold allows substitutions at positions 2, 3, and 8, enabling tailored biological activities (e.g., Gαq inhibition, antifungal action).

Ring Saturation : Fully saturated (tetrahydro) cores enhance stability and receptor selectivity compared to dihydro analogs .

Synergistic Effects : Hybrid derivatives (e.g., thiosemicarbazones) show enhanced efficacy when combined with existing therapies like itraconazole .

Synthetic Efficiency : High-yielding routes (e.g., 80–98% for hydrazones ) support scalable production of analogs.

Biological Activity

2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a compound of significant interest due to its diverse biological activities. This article reviews existing research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H14N4
  • Molecular Weight : 170.22 g/mol
  • CAS Number : 1250515-54-8

Anticancer Properties

Research indicates that compounds within the pyrazine family exhibit notable anticancer effects. A study focused on the derivative of pyrazine demonstrated significant apoptosis induction in K562 leukemia cells through modulation of apoptotic markers such as Bax and Bcl2. The compound exhibited an IC50 value of approximately 25 μM after 72 hours of treatment, indicating effective inhibition of cell viability and induction of cell cycle arrest in the G0/G1 phase .

Cell Line IC50 (μM) Mechanism of Action
K562 (Leukemia)25Induction of apoptosis via Bax/Bcl2 modulation
BEL-7402 (Liver cancer)9.4Apoptosis induction and cell cycle arrest
A549 (Lung cancer)0.19Cytotoxicity and apoptosis

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Research indicates that pyrazine derivatives can inhibit nitric oxide overproduction in macrophages, a critical mediator in inflammatory responses. This property suggests potential for treating conditions characterized by excessive inflammation .

Modulation of P2X7 Receptors

Another area of interest is the modulation of P2X7 receptors by tetrahydroimidazo[1,2-a]pyrazine derivatives. These receptors are implicated in various physiological processes including inflammation and cell death. Compounds targeting these receptors may offer therapeutic avenues for diseases such as chronic pain and neurodegenerative disorders .

Study on K562 Cells

In a detailed investigation involving K562 cells treated with varying concentrations of 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (a related pyrazine derivative), researchers observed:

  • Significant reduction in cell viability : The compound inhibited proliferation effectively with an IC50 value indicating high potency.
  • Morphological changes indicative of apoptosis : Assessed via fluorescence microscopy.
  • Flow cytometry analysis demonstrated an increase in the sub-G1 population, confirming apoptotic activity .

Pyrazine Derivatives Review

A comprehensive review highlighted that multiple pyrazine derivatives exhibit a range of biological activities including cytotoxicity against various cancer cell lines and anti-inflammatory properties. The review emphasized the structural modifications that enhance biological efficacy and the need for further exploration into their mechanisms .

Q & A

Q. Table 1: Reaction Conditions for Common Modifications

Modification TypeReagents/ConditionsYield RangeReference
BrominationBr₂ in DCM, 0°C → RT60-75%
Ester HydrolysisNaOH (aq.), reflux85-90%
Reductive AminationNaBH₄, MeOH70-80%

Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry and methyl group positions. Coupling patterns distinguish tetrahydroimidazo-pyrazine conformers .
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₂N₃⁺ requires m/z 150.1032) .
  • HPLC-PDA: Purity >95% is essential for biological assays; use C18 columns with acetonitrile/water gradients .

How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?

Methodological Answer:
SAR studies should focus on:

  • Substituent Effects: Introduce halogens (Br, Cl) at C3 for enhanced antimicrobial activity or methyl groups at C2/C8 for metabolic stability .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with targets like Mycobacterium tuberculosis enzymes .

Q. Table 2: Bioactivity Trends in Structural Analogues

DerivativeSubstituent (Position)Bioactivity (IC₅₀/µM)TargetReference
3-Bromo derivativeBr (C3)2.1 ± 0.3M. tuberculosis
2,3-Dimethyl derivativeCH₃ (C2/C3)8.9 ± 1.2Cancer cell lines

How should researchers address contradictions in reported biological activities of imidazo[1,2-a]pyrazine derivatives?

Methodological Answer:
Discrepancies arise from:

  • Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Compound Purity: Validate via HPLC and elemental analysis .
  • Cell Line Specificity: Test across multiple models (e.g., HeLa, MCF-7) to confirm cytotoxicity trends .

What computational tools are effective in predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction: Use SwissADME to assess solubility (LogP ≈ 1.5) and cytochrome P450 interactions .
  • Molecular Dynamics (MD): Simulate binding stability to NaV1.7 channels (20 ns simulations in GROMACS) .

What strategies improve regioselectivity during electrophilic substitution on the imidazo[1,2-a]pyrazine core?

Methodological Answer:

  • Directing Groups: Install Boc-protected amines to guide bromination to C3 .
  • Protection/Deprotection: Use tert-butyl esters to shield reactive sites during synthesis .

Which in vitro models are suitable for evaluating anticancer potential?

Methodological Answer:

  • MTT Assay: Screen against NCI-60 cell panels with Adriamycin as a positive control .
  • Apoptosis Markers: Quantify caspase-3/7 activation via fluorescence-based assays .

How can synthetic byproducts be minimized during multi-step reactions?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or LC-MS after each step to isolate intermediates .
  • Catalyst Optimization: Employ HATU/DIPEA for amide couplings to reduce racemization .

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